molecular formula C18H24BF2NO3 B15338838 (2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone

(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone

Cat. No.: B15338838
M. Wt: 351.2 g/mol
InChI Key: MFDQUYLPPMRYRA-UHFFFAOYSA-N
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Description

(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone: is a complex organic compound that features a difluoro-substituted phenyl group attached to a boronic acid derivative and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The compound can be reduced to remove fluorine atoms or other substituents.

  • Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with a suitable catalyst, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones, or other oxidized products.

  • Reduction: : Difluorobenzene derivatives or other reduced forms.

  • Substitution: : Various boronic acid derivatives or substituted phenyl compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in cross-coupling reactions.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: : Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the difluoro-substituted phenyl group and the boronic acid derivative Similar compounds might include other boronic acid derivatives or phenyl compounds with different substituents

List of Similar Compounds

  • Boronic Acid Derivatives: : Various boronic acids with different substituents.

  • Phenyl Compounds: : Compounds with phenyl rings substituted with different functional groups.

Properties

Molecular Formula

C18H24BF2NO3

Molecular Weight

351.2 g/mol

IUPAC Name

[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H24BF2NO3/c1-17(2)18(3,4)25-19(24-17)12-10-13(20)15(14(21)11-12)16(23)22-8-6-5-7-9-22/h10-11H,5-9H2,1-4H3

InChI Key

MFDQUYLPPMRYRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)N3CCCCC3)F

Origin of Product

United States

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